molecular formula C9H11BrOS B1383237 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol CAS No. 90561-11-8

2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol

Cat. No. B1383237
CAS RN: 90561-11-8
M. Wt: 247.15 g/mol
InChI Key: BFVRGJGIUZHZCF-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol” likely contains a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanol group via a sulfanyl linkage .


Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of the bromine, methyl, phenylsulfanyl, and ethanol groups in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as substitution reactions at the bromine atom or reactions at the ethanol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its specific molecular structure . These could include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Modification of Protective Groups in Peptide Synthesis

A study by Verhart and Tesser (2010) explored modifying the methyl group in 2-(methylsulphonyl)ethanol to create alcohols used to introduce amino-protective groups of the urethane type, which are labile in alkaline media. This research highlighted the potential of such modified compounds in peptide synthesis, showing that exchanging the methyl group with a phenyl group enhances base sensitivity, offering a new protective group with better stability and resistance to catalytic hydrogenolysis compared to the Fmoc group, suggesting its utility in peptide synthesis with improved efficiency and stability (Verhart & Tesser, 2010).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel secondary alcohols and their derivatives have been reported by Vorga and Badea (2021), highlighting the potential of such compounds in the development of new chemical entities for various applications. This study specifically synthesized a racemic secondary alcohol through S-alkylation and reduction processes, demonstrating the versatility of 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol in synthesizing complex organic molecules (Vorga & Badea, 2021).

Development of Anti-Helicobacter pylori Agents

Carcanague et al. (2002) expanded on a chemical scaffold derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol to produce compounds with potent activity against the gastric pathogen Helicobacter pylori. This research provides insights into the utility of 2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol derivatives in developing targeted antibacterial agents, offering a promising avenue for the treatment of infections caused by H. pylori (Carcanague et al., 2002).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties .

properties

IUPAC Name

2-(2-bromo-4-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVRGJGIUZHZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-methyl-phenylsulfanyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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